

Introduction: The Significance of Bromo-Nitro-Pyrazoles

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-bromo-5-methyl-3-nitro-1*H*-pyrazol-1-yl)acetic acid

Cat. No.: B187551

[Get Quote](#)

The pyrazole ring is a foundational five-membered heterocycle renowned for its presence in a wide array of biologically active molecules and functional materials.[1][3] Its derivatization with nitro (-NO₂) groups is a key strategy in the development of high-energy-density materials (HEDMs), as these groups enhance density, heat of formation, and detonation performance.[2] [4] The introduction of a bromine (Br) atom further functionalizes the scaffold, offering a versatile handle for subsequent synthetic transformations, such as nucleophilic substitutions and cross-coupling reactions, thereby expanding the molecular diversity accessible from a single precursor.[1]

This dual functionalization makes bromo-nitro-pyrazoles attractive for two primary fields:

- **Energetic Materials:** As a subclass of nitropyrazole-based energetic compounds, they are investigated for their potential in explosives, propellants, and pyrotechnics, where high performance, thermal stability, and low sensitivity are paramount.[2][4]
- **Medicinal Chemistry and Organic Synthesis:** These compounds serve as powerful building blocks. The nitro group can be reduced to an amine, a key pharmacophore, while the bromine atom allows for the introduction of complex molecular fragments. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][3]

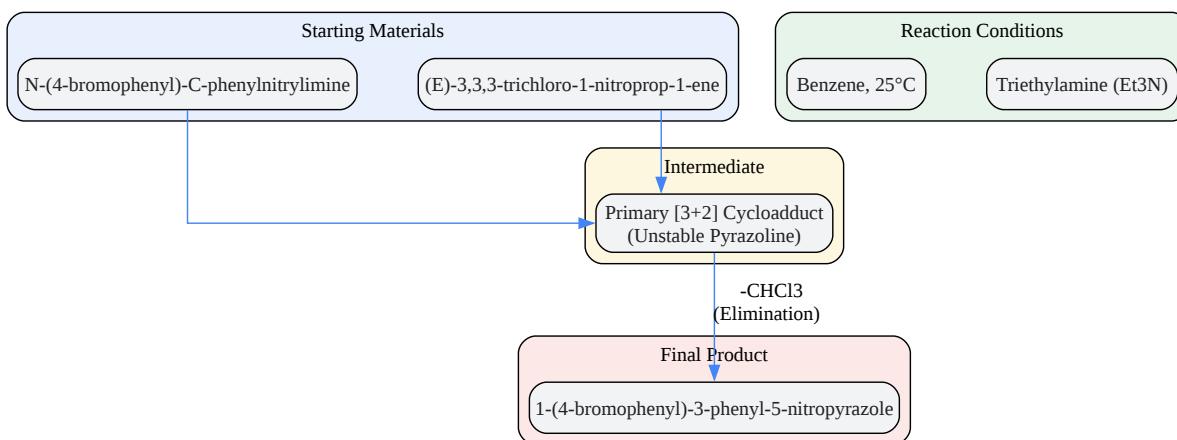
This guide will systematically explore the properties that underpin these applications, providing both theoretical understanding and practical, field-proven insights.

Synthesis of Bromo-Nitro-Pyrazoles

The synthesis of bromo-nitro-pyrazoles can be approached through various routes, often involving either the nitration of a pre-existing bromo-pyrazole or the bromination of a nitrated pyrazole. A common and effective strategy involves multi-step sequences starting from accessible precursors. One such pathway is the [3+2] cycloaddition reaction, which is a powerful method for constructing the pyrazole ring itself.[\[5\]](#)

General Synthetic Strategies

- Cycloaddition Reactions: The reaction of nitrylimines with suitable dienophiles can lead to the formation of the pyrazole core, with the nitro and bromo substituents introduced either on the starting materials or in subsequent steps.[\[5\]](#)
- Oxidative Aromatization: Pyrazoline intermediates, formed from the condensation of hydrazines with α,β -unsaturated carbonyl compounds, can be oxidized to the corresponding pyrazole. Bromine (Br_2) is often used as the oxidizing agent, which can sometimes lead to concurrent ring bromination.[\[6\]](#)
- Direct Halogenation/Nitration: The pyrazole ring can undergo electrophilic substitution. However, controlling the regioselectivity of both bromination and nitration on an unsubstituted pyrazole can be challenging and often results in a mixture of isomers. The directing effects of existing substituents are therefore critical.


Exemplary Synthesis Protocol: 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole

This protocol details the synthesis via a [3+2] cycloaddition followed by elimination, adapted from the literature.[\[5\]](#) The causality behind this choice is the high regioselectivity and yield afforded by the specific reaction partners.

Experimental Protocol:

- Reactant Preparation: In a round-bottom flask, dissolve N-(4-bromophenyl)-C-phenylnitrylimine (1.0 equivalent) and (E)-3,3,3-trichloro-1-nitroprop-1-ene (1.1 equivalents) in dry benzene.

- Reaction Initiation: Add triethylamine (Et_3N) (1.5 equivalents) to the solution. The base facilitates the in-situ formation of the active dipole for cycloaddition and promotes the subsequent elimination step.
- Reaction Monitoring: Stir the reaction mixture at 25°C for 6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.
- Work-up: Upon completion, wash the reaction mixture with water to remove triethylamine hydrochloride and other water-soluble impurities. Evaporate the solvent in *vacuo*.
- Purification: The resulting semi-solid mass is washed with cold petroleum ether. Further purification is achieved by column chromatography on silica gel, using a mobile phase of cyclohexane:ethyl acetate (9:1 v/v).
- Crystallization: The purified product is crystallized from ethanol to yield 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole as a white amorphous solid.^[5]

[Click to download full resolution via product page](#)

Caption: Synthesis of 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole.

Core Physicochemical Properties

The interplay between the pyrazole ring, the bromo substituent, and the nitro group governs the compound's physical and chemical behavior.

Crystal Structure and Supramolecular Chemistry

The arrangement of molecules in the solid state is fundamental to properties like density, thermal stability, and sensitivity (for energetic materials). X-ray diffraction studies reveal that bromo-nitro-pyrazoles often crystallize in common space groups like the monoclinic $P2_1/c$.^{[1][7]}

A case study of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate demonstrates the critical role of non-covalent interactions.^{[1][7]} Its crystal structure is stabilized by an extensive network of hydrogen bonds involving the pyrazole N-H donor, the carboxylic acid group, the nitro group acceptors, and solvated water molecules.^[1] These interactions dictate the molecular packing, often forming distinct layers within the crystal lattice. The strength and dimensionality of these networks are a key determinant of the material's stability.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment.

- Nuclear Magnetic Resonance (NMR):
 - ^1H NMR: The proton on the pyrazole ring typically appears as a singlet in the aromatic region. The chemical shifts are influenced by the electronic effects of the bromo and nitro groups. For example, in 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole, the C-H proton of the pyrazole ring is observed as a singlet at 8.76 ppm, shifted downfield due to the adjacent nitro group.^[5]
 - ^{13}C NMR: The carbon atoms of the pyrazole ring exhibit distinct signals. The carbon bearing the nitro group is often significantly deshielded.^[5] Computational studies using methods like GIAO/B3LYP can accurately predict ^{13}C and ^{15}N chemical shifts, aiding in structural assignment.^[8]

- Infrared (IR) Spectroscopy:
 - The presence of the nitro group is confirmed by strong, characteristic asymmetric and symmetric stretching vibrations, typically found around 1550 cm^{-1} and 1350 cm^{-1} , respectively.[5]
 - Vibrations corresponding to C=C, C=N, and N-N bonds of the pyrazole ring are also observed in the fingerprint region.[5]
- Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass of the molecular ion.[5]

Thermal Stability and Decomposition

For applications in energetic materials, thermal stability is a critical safety and performance parameter. It is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[9][10] Nitropyrazoles are generally noted for their good thermal stability.[2][11]

The decomposition temperature is highly dependent on the number and position of nitro groups, as well as the overall molecular structure and intermolecular interactions. For instance, the decomposition of nitropyrazole derivatives can be initiated by the intramolecular oxidation of an adjacent carbon atom by a nitro group.[10] Strong hydrogen bonding networks in the crystal lattice can help to stabilize the molecule, often leading to higher decomposition temperatures.

Energetic Properties

The energetic performance of these compounds is a function of several key parameters:

- Density (ρ): Higher density is desirable as it correlates with higher detonation velocity and pressure. It is largely determined by the molecular structure and the efficiency of crystal packing.[2] The presence of heavy bromine atoms and dense nitro groups contributes favorably.
- Heat of Formation (HOF): A high positive heat of formation is beneficial for energetic performance. The pyrazole ring itself has a positive HOF, which is further increased by the

introduction of nitro groups.[2]

- Oxygen Balance (OB): This parameter indicates how much oxygen is available for the complete combustion of the carbon and hydrogen atoms in the molecule. While bromo-nitro-pyrazoles are typically oxygen-deficient, their performance can be tailored in formulations.
- Detonation Velocity (D) and Pressure (P): These are the ultimate measures of explosive performance. They can be predicted using empirical equations (like Kamlet-Jacobs) or more advanced software (like EXPLO5) based on density and heat of formation.[11][12] Certain nitropyrazole derivatives have shown detonation properties comparable to established explosives like RDX.[12]

Data Summary

The following tables summarize key physicochemical properties for selected bromo-nitro-pyrazole derivatives based on available literature data.

Table 1: General Physicochemical Properties

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Density (g/cm³)	Reference(s)
4-Bromo-3-nitro-1H-pyrazole	C ₃ H ₂ BrN ₃ O ₂	191.97	197-198	2.156	[1] [13]
3-Bromo-1-methyl-4-nitro-1H-pyrazole	C ₄ H ₄ BrN ₃ O ₂	206.00	N/A	N/A	[14]
1-(4-bromophenyl)-3-phenyl-5-nitropyrazole	C ₁₅ H ₁₀ BrN ₃ O ₂	344.17 (Calculated)	189-194	N/A	[5]
4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid	C ₄ H ₂ BrN ₃ O ₄	235.97	N/A	N/A	[7]

Table 2: Crystallographic Data for 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid Derivatives

Compound	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	References
4-bromo- 3-nitro- 1H- pyrazole- 5- carboxylic acid monohydrate	Monoclinic c	P2 ₁ /c	7.177(2)	11.0506(10)	14.0569(12)	97.355(3)	[7][15]
4-bromo- 3-nitro- 1H- pyrazole- 5- carboxylic acid dimethyl sulfoxide solvate	Monoclinic c	P2 ₁ /c	6.8751(6)	11.0506(10)	14.0569(12)	97.355(3)	[15]

Standard Characterization Workflow

The validation of a newly synthesized bromo-nitro-pyrazole requires a systematic, multi-technique approach to unambiguously determine its structure and purity.

Step-by-Step Methodology:

- Initial Purification: Perform column chromatography and/or recrystallization to obtain a pure, homogenous sample.
- Structural Confirmation (Spectroscopy):
 - Acquire ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework and substitution pattern.

- Run IR spectroscopy to verify the presence of key functional groups, especially the nitro group.
- Use High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.
- Purity Analysis: Employ High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the purity of the sample.
- Solid-State Characterization:
 - If suitable single crystals can be grown, perform Single-Crystal X-ray Diffraction to determine the exact molecular structure and analyze the crystal packing and intermolecular interactions.
 - Conduct TGA/DSC analysis to assess thermal stability and identify decomposition or phase transition temperatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 4-Bromo-3-nitro-1H-pyrazole | 89717-64-6 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]
- 8. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bonding and π – π interactions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. 4-Bromo-3-nitro pyrazole CAS#: 89717-64-6 [m.chemicalbook.com]
- 14. 3-bromo-1-methyl-4-nitro-1H-pyrazole | C4H4BrN3O2 | CID 13185127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction: The Significance of Bromo-Nitro-Pyrazoles]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b187551#physicochemical-properties-of-bromo-nitro-pyrazoles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com